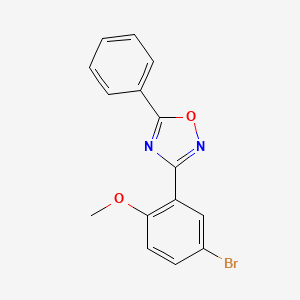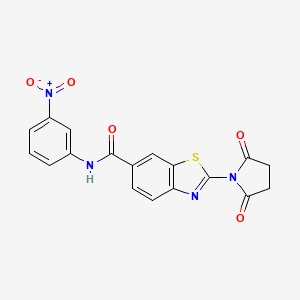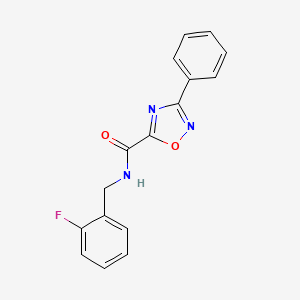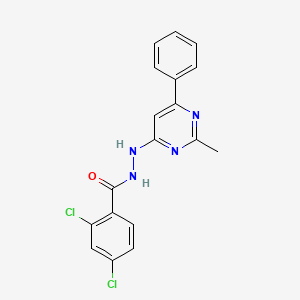![molecular formula C19H22N2O5S B4964875 methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)
methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of Methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate involves several steps, starting from basic raw materials and employing techniques such as diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. These processes yield significant intermediates and final products, demonstrating the compound's complexity and the intricate methods required for its synthesis. For example, the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate, was achieved through these steps with a total yield of 44.2%, highlighting the method's suitability for industrial production due to higher yield and lower cost (Yang Jian-she, 2009).
Molecular Structure Analysis The molecular structure of similar compounds has been characterized using techniques like IR, MS, 1H-NMR, and X-ray crystallography, providing detailed insights into the electronic and geometric configuration of these molecules. These studies reveal the molecular arrangement and confirm the structure of synthesized compounds, contributing to a deeper understanding of their chemical behavior and properties.
Chemical Reactions and Properties This compound undergoes various chemical reactions, reflecting its reactivity and interaction with different chemical entities. For instance, the reaction and structural analysis of related compounds show how they form complex molecular assemblies through hydrogen bonding and other interactions, indicating their reactive nature and potential for further chemical modifications (J. Portilla et al., 2007).
将来の方向性
作用機序
Target of Action
The primary target of Methyl 4-[(3-{4-[(Ethylamino)Sulfonyl]Phenyl}Propanoyl)Amino]Benzoate, also known as MSAB, is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt/β-catenin signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration. The inhibition of this pathway by MSAB can lead to the suppression of these processes, particularly in Wnt-dependent cancer cells .
Result of Action
MSAB selectively inhibits the proliferation of Wnt-dependent cancer cells . It has been shown to have an IC50 (half maximal inhibitory concentration) of less than 6 μM in these cells, while exhibiting little efficacy in Wnt-independent cultures .
Action Environment
The action, efficacy, and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the temperature at which MSAB is stored can affect its stability, with a recommended storage temperature of 2-8°C .
特性
IUPAC Name |
methyl 4-[3-[4-(ethylsulfamoyl)phenyl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-20-27(24,25)17-11-4-14(5-12-17)6-13-18(22)21-16-9-7-15(8-10-16)19(23)26-2/h4-5,7-12,20H,3,6,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTASYMMAHNXFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)

![N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4964849.png)

![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)

